

KHKI-01215: A Novel Probe into the Hippo Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	KHKI-01215	
Cat. No.:	B15543212	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of human cancers, making it a key target for therapeutic intervention. Central to this pathway are the downstream transcriptional co-activators, Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). The activity of YAP/TAZ is primarily controlled by a kinase cascade involving the upstream kinases MST1/2 and LATS1/2. This technical guide delves into the role of **KHKI-01215**, a potent inhibitor of NUAK family kinase 2 (NUAK2), and its subsequent impact on the Hippo signaling pathway. NUAK2 has emerged as a negative regulator of the Hippo pathway, and its inhibition presents a promising strategy for reactivating this tumor-suppressive signaling cascade.

The Hippo Signaling Pathway: A Core Overview

The Hippo pathway is a complex signaling network that ultimately governs the nuclear localization and activity of the transcriptional co-activators YAP and TAZ. The pathway can be broadly understood in two states: "ON" and "OFF".

 Hippo Pathway "ON" (Growth Suppressive State): In response to stimuli such as high cell density, the core kinase cascade is activated. The serine/threonine kinases MST1/2 (mammalian sterile 20-like kinase 1/2) phosphorylate and activate LATS1/2 (large tumor



suppressor 1/2) and its co-activator MOB1 (Mps one binder kinase activator-like 1).[1][2] Activated LATS1/2 then phosphorylates YAP and TAZ on specific serine residues.[1][2] This phosphorylation event leads to the cytoplasmic sequestration of YAP/TAZ through their binding to 14-3-3 proteins, marking them for proteasomal degradation and preventing their nuclear translocation.[1][2] Consequently, YAP/TAZ are unable to interact with their partner transcription factors, primarily the TEAD (TEA domain) family of transcription factors, leading to the repression of pro-proliferative and anti-apoptotic target genes such as CTGF and CYR61.[1]

Hippo Pathway "OFF" (Growth Permissive State): When upstream inhibitory signals are
absent (e.g., low cell density), the MST1/2 and LATS1/2 kinases are inactive.[2][3] This
allows unphosphorylated YAP/TAZ to translocate into the nucleus, where they bind to TEAD
transcription factors and drive the expression of genes that promote cell proliferation,
survival, and tissue growth.[1][2]

KHKI-01215: A Potent NUAK2 Inhibitor

KHKI-01215 is a small molecule inhibitor of NUAK family kinase 2 (NUAK2), a member of the AMP-activated protein kinase (AMPK)-related kinase family. It has been identified as a valuable chemical tool for studying the role of NUAK2 in cellular processes, including its influence on the Hippo signaling pathway.

Quantitative Data for KHKI-01215

The following tables summarize the key quantitative data for **KHKI-01215**, providing insights into its potency and selectivity.

Parameter	Value	Assay Type	Reference
IC50 vs. NUAK2	52 nM (0.052 μM)	Biochemical Kinase Assay	[4][5]
IC50 vs. SW480 Cell Proliferation	3.16 μΜ	Cell Viability Assay	[4][5]

Table 1: Potency of KHKI-01215



Kinase Target	Percent of Control (%) @ 1 μΜ	Assay Type
NUAK1	>5	KINOMEscan
NUAK2	<10	KINOMEscan
Other Kinases (out of 410)	11 kinases with PoC <5%	KINOMEscan

Table 2: Selectivity Profile of KHKI-01215 from KINOMEscan Assay

Note: In the KINOMEscan assay, a lower "Percent of Control" (PoC) indicates stronger binding of the compound to the kinase.

Mechanism of Action: KHKI-01215 and the Hippo Pathway

Recent studies have elucidated the role of NUAK2 as a negative regulator of the Hippo pathway. NUAK2 directly interacts with and inhibits the kinase activity of LATS1, a core component of the Hippo signaling cascade.[2] This inhibition of LATS1 by NUAK2 prevents the phosphorylation of YAP/TAZ, thereby promoting their nuclear localization and transcriptional activity. This creates a feed-forward loop where activated YAP/TAZ can drive the expression of NUAK2, further suppressing the Hippo pathway and promoting cell proliferation.[3][6]

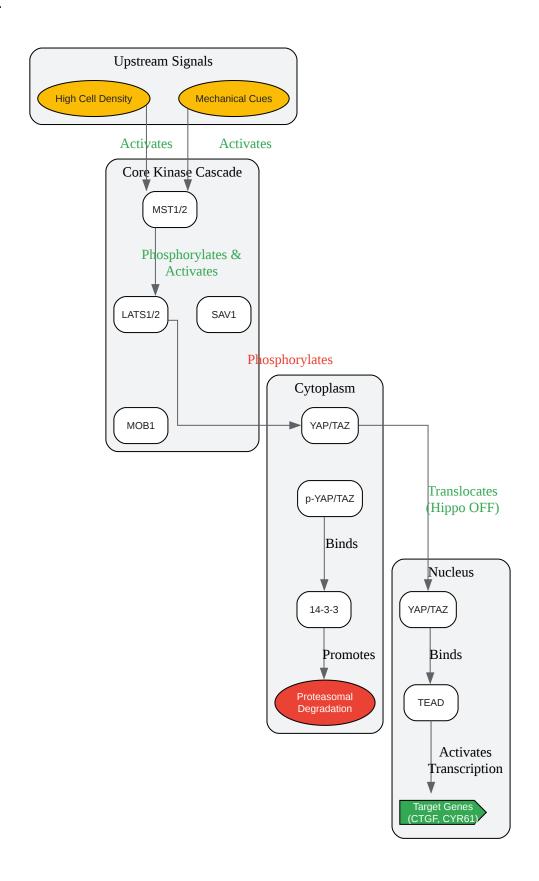
KHKI-01215, by inhibiting NUAK2, disrupts this negative regulation. The inhibition of NUAK2 activity by KHKI-01215 leads to the disinhibition of LATS1/2. The now active LATS1/2 can then phosphorylate YAP and TAZ, leading to their cytoplasmic retention and subsequent degradation. This effectively reactivates the tumor-suppressive function of the Hippo pathway, leading to a decrease in the expression of YAP/TAZ target genes and a reduction in cell proliferation.[4]

Visualizing the Signaling Pathways and Experimental Logic

To better illustrate the intricate relationships within the Hippo pathway and the mechanism of **KHKI-01215**'s action, the following diagrams have been generated using the Graphviz DOT



language.



Click to download full resolution via product page

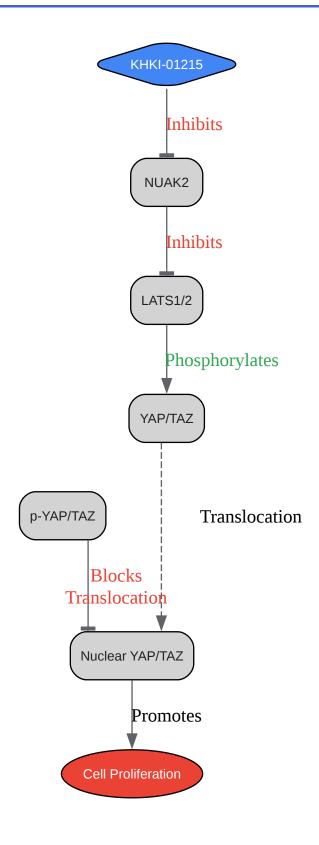




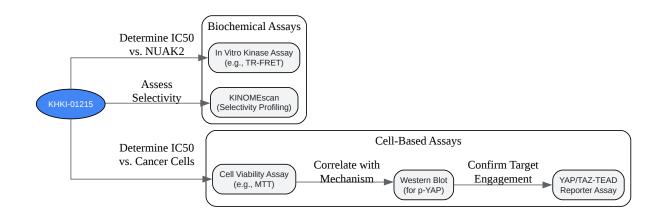


Caption: The core Hippo signaling pathway.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Frontiers | Clinical potential of the Hippo-YAP pathway in bladder cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A feed forward loop enforces YAP/TAZ signaling during tumorigenesis PMC [pmc.ncbi.nlm.nih.gov]
- 4. NUAK2 Inhibitors, KHKI-01128 and KHKI-01215, Exhibit Potent Anticancer Activity Against SW480 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Hippo Pathway and YAP Signaling: Emerging Concepts in Regulation, Signaling, and Experimental Targeting Strategies With Implications for Hepatobiliary Malignancies PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [KHKI-01215: A Novel Probe into the Hippo Signaling Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543212#khki-01215-and-the-hippo-signaling-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com